molecular formula C13H16ClFO B1322193 7-Chloro-1-(2-fluorophenyl)-1-oxoheptane CAS No. 487058-11-7

7-Chloro-1-(2-fluorophenyl)-1-oxoheptane

Cat. No.: B1322193
CAS No.: 487058-11-7
M. Wt: 242.71 g/mol
InChI Key: STDAFICBFBJKTG-UHFFFAOYSA-N
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Description

7-Chloro-1-(2-fluorophenyl)-1-oxoheptane is a useful research compound. Its molecular formula is C13H16ClFO and its molecular weight is 242.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The compound 7-Chloro-1-(2-fluorophenyl)-1-oxoheptane has been synthesized and analyzed for its molecular geometry and chemical reactivity. Studies include spectral analysis and quantum chemical studies, focusing on molecular electrostatic potential and HOMO - LUMO frontier orbitals, indicating its potential for diverse chemical reactions (Satheeshkumar et al., 2017).

Catalytic Applications

  • Research on similar compounds, such as 7-fluoro-1-phenylbicyclo[4.1.0]heptane, reveals insights into their reactivity under catalytic conditions. These studies are essential for understanding the chemical behavior of this compound in various catalytic processes (Isogai et al., 1986).

Intermediate in Anticancer Drug Synthesis

  • As an important intermediate, this compound is utilized in synthesizing biologically active anticancer drugs. Its efficiency in synthesis and structural confirmation via NMR and MS spectrum highlights its significance in pharmaceutical research (Zhang et al., 2019).

Electrooptical and Photophysical Properties

  • The compound's derivatives demonstrate significant electrooptical properties and low melting esters with large nematic ranges, making them valuable in material science, particularly in the development of liquid crystals (Gray & Kelly, 1981).

Spectroelectrochemistry in Metallophthalocyanines

  • Studies on the compound's derivatives, particularly in the context of metallophthalocyanines, show promising applications in spectroelectrochemistry. This research contributes to developing novel materials with potential uses in sensors and electronics (Alemdar et al., 2009).

Mechanism of Action

Target of Action

The compound “7-Chloro-1-(2-fluorophenyl)-1-oxoheptane” is a derivative of the benzodiazepine class of drugs . The primary targets of benzodiazepines are the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability and induce sedation, muscle relaxation, and anxiolytic effects .

Mode of Action

Benzodiazepines, including this compound, enhance the effect of the neurotransmitter GABA at the GABA_A receptor . They bind to a specific site on the GABA_A receptor, distinct from the GABA binding site, and potentiate the effects of GABA by increasing the frequency of chloride channel opening . This leads to an influx of chloride ions, causing hyperpolarization of the neuron and resulting in an inhibitory effect on neurotransmission .

Biochemical Pathways

The action of this compound primarily affects the GABAergic neurotransmission pathway . By enhancing the inhibitory effects of GABA, it can influence various downstream effects such as reducing anxiety, inducing sleep, relaxing muscles, and even having anticonvulsant effects .

Pharmacokinetics

The pharmacokinetic properties of benzodiazepines vary, but they generally have good oral bioavailability . They are metabolized in the liver and excreted via the kidneys

Result of Action

The molecular and cellular effects of the compound’s action include enhanced GABAergic neurotransmission, leading to increased inhibitory effects in the central nervous system . This can result in observable effects such as sedation, muscle relaxation, reduced anxiety, and potentially anticonvulsant effects .

Action Environment

Environmental factors such as the individual’s physiological state, presence of other drugs, and genetic factors can influence the action, efficacy, and stability of the compound. For instance, liver or kidney disease could affect the metabolism and excretion of the drug, altering its efficacy and potential for side effects . Concurrent use of other CNS depressants could also potentiate the effects of this compound .

Properties

IUPAC Name

7-chloro-1-(2-fluorophenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFO/c14-10-6-2-1-3-9-13(16)11-7-4-5-8-12(11)15/h4-5,7-8H,1-3,6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDAFICBFBJKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621984
Record name 7-Chloro-1-(2-fluorophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487058-11-7
Record name 7-Chloro-1-(2-fluorophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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